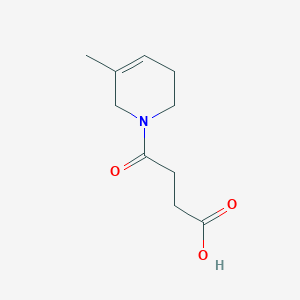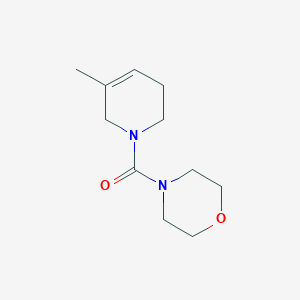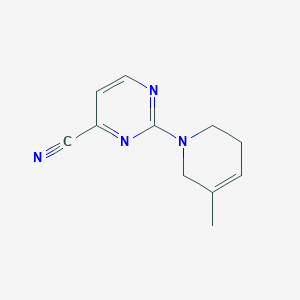
(1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid, also known as MPAC, is a synthetic amino acid derivative that has been studied for its potential therapeutic applications in various fields of scientific research. MPAC has been shown to possess unique biochemical and physiological properties that make it a promising candidate for further investigation.
Mecanismo De Acción
(1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid has been shown to interact with various biological targets, including enzymes and receptors, through the formation of hydrogen bonds and other non-covalent interactions. The exact mechanism of action of (1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid is still being investigated, but it is thought to involve the modulation of protein-protein interactions and the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
(1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid has been shown to possess unique biochemical and physiological properties that make it a promising candidate for further investigation. Studies have demonstrated that (1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid can inhibit the growth of cancer cells, enhance the activity of chemotherapeutic agents, and regulate cellular signaling pathways. (1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid has several advantages for use in laboratory experiments, including its synthetic accessibility, stability, and versatility. However, there are also some limitations to its use, including its relatively high cost and limited availability.
Direcciones Futuras
There are several potential future directions for the study of (1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid, including the development of new drug delivery systems, the synthesis of novel peptides with potential therapeutic activity, and the investigation of its role in regulating cellular signaling pathways. Additionally, further studies are needed to better understand the mechanism of action of (1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid and its potential applications in the treatment of various diseases.
Métodos De Síntesis
(1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid can be synthesized using a variety of methods, including the reaction of (1R,3S)-3-amino-cyclopentane-1-carboxylic acid with 3-methoxypropanoic anhydride in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure (1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid.
Aplicaciones Científicas De Investigación
(1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid has been studied for its potential therapeutic applications in various fields of scientific research, including cancer treatment, drug delivery, and peptide synthesis. One study found that (1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid could be used as a building block for the synthesis of novel peptides with potential anticancer activity. Another study demonstrated that (1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid could be used as a drug delivery system for the targeted delivery of chemotherapeutic agents to cancer cells.
Propiedades
IUPAC Name |
(1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-15-5-4-9(12)11-8-3-2-7(6-8)10(13)14/h7-8H,2-6H2,1H3,(H,11,12)(H,13,14)/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTPASVOVVSHHZ-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NC1CCC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCC(=O)N[C@H]1CC[C@H](C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Hydroxy-3-methylsulfanylbutan-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B6633405.png)
![2-chloro-N-(1H-pyrazol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6633408.png)
![6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B6633416.png)
![2-(5-sulfamoylthiophen-2-yl)-N-[1-(trifluoromethyl)cyclopropyl]acetamide](/img/structure/B6633426.png)
![1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine](/img/structure/B6633431.png)
![N-[2-(2-methoxyphenyl)ethyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633445.png)
![(2S)-2-amino-N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-3,3-dimethylbutanamide](/img/structure/B6633448.png)
![1-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6633457.png)
![2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol](/img/structure/B6633467.png)




![(1R,3S)-3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)cyclopentane-1-carboxylic acid](/img/structure/B6633495.png)